2-Aminobenzaldehyde

Description

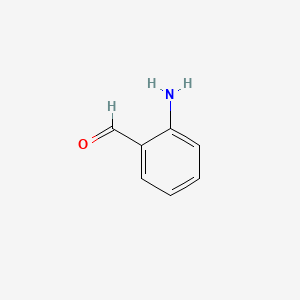

Structure

3D Structure

Properties

IUPAC Name |

2-aminobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c8-7-4-2-1-3-6(7)5-9/h1-5H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXWFZIRWWNPPOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060183 | |

| Record name | 2-Aminobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529-23-7 | |

| Record name | 2-Aminobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Aminobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTHRANILALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG769PG2AX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-aminobenzaldehyde CAS number and properties

An In-depth Technical Guide to 2-Aminobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound (CAS Number: 529-23-7), a pivotal intermediate in organic synthesis. It details its chemical and physical properties, synthesis protocols, key reactions, and applications, with a focus on its role in pharmaceutical and materials science research.

Core Chemical Identity and Properties

This compound, also known as anthranilaldehyde or 2-formylaniline, is an aromatic organic compound featuring both an amine and an aldehyde functional group attached to a benzene ring at ortho positions.[1][2] This unique structure imparts significant reactivity, making it a versatile precursor for a wide array of heterocyclic compounds.[3]

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below, providing a quick reference for experimental design and safety considerations.

| Property | Value | Source(s) |

| CAS Number | 529-23-7 | [1][2][4] |

| Molecular Formula | C₇H₇NO | [2][4][5] |

| Molecular Weight | 121.14 g/mol | [1][2][4] |

| Appearance | Yellow solid or oil; white to yellow crystalline powder | [1][5][6] |

| Melting Point | 32–42 °C (90–107 °F; 305–315 K) | [1][6] |

| Boiling Point | 80-85 °C @ 0.27 kPa | [6] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [6][7][8] |

| Solubility | Good solubility in water; Soluble in ethanol, ether, chloroform, benzene | [1][5][6] |

| Purity | ≥96-98% (Commercially available) | [2][4] |

Stability and Storage

This compound is known to be unstable as it can readily self-condense or polymerize, especially at room temperature.[1][6][7][8] It is also incompatible with strong oxidizing agents and strong bases.[6][7][8] For long-term storage, it is recommended to keep the compound at -20°C under an inert atmosphere, such as nitrogen, and protected from light.[4][6][7][9]

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the reduction of 2-nitrobenzaldehyde. Due to the product's instability, rapid isolation, often via steam distillation, is crucial to prevent polymerization.[7][10]

Synthesis via Reduction of 2-Nitrobenzaldehyde

This is the most prevalent method for preparing this compound.[1][10][11]

-

Method 1: Reduction with Iron(II) Sulfate and Ammonia [7][10][12]

-

Protocol:

-

Add ferrous sulfate heptahydrate, a small amount of concentrated hydrochloric acid, water, and 2-nitrobenzaldehyde to a reactor.

-

Stir and heat the mixture to 90°C.

-

Add concentrated ammonia water in batches.

-

Upon completion of the addition, immediately begin steam distillation to isolate the this compound as it forms.

-

Saturate the distillate with sodium chloride, cool, and filter to obtain the product.[12]

-

-

-

Method 2: Reduction with Iron Powder and Acid [12]

-

Protocol:

-

In a three-necked flask, dissolve 1.5 g of 2-nitrobenzaldehyde in a mixture of 34 mL of anhydrous ethanol, 34 mL of acetic acid, and 17 mL of distilled water.

-

Slowly heat the mixture with stirring to 50°C.

-

Once dissolved, add 3.9 g of reduced iron powder and 3-4 drops of concentrated HCl.

-

Heat the reaction to reflux and maintain for 40 minutes.

-

After stopping the reaction, filter the mixture and wash the residue with 10 mL of water.

-

Combine the filtrates and extract with dichloromethane (3 x 15 mL).

-

Wash the organic layer with saturated sodium bicarbonate solution (3 x 15 mL) and distilled water (2 x 10 mL).

-

Dry the organic layer with anhydrous sodium sulfate to yield the product as a yellow oil.[12]

-

-

Synthesis via Oxidation of 2-Aminobenzyl Alcohol[15]

-

Protocol:

-

Oxidize 2 g of 2-aminobenzyl alcohol with 2.7 g of activated manganese dioxide in chloroform.

-

Allow the reaction to proceed for 20 hours.

-

Filter the reaction mixture and concentrate the filtrate.

-

Purify the crude product by column chromatography on silica using ethyl acetate as the eluent to yield this compound as a dark-red oil.[13]

-

One-Step Synthesis from o-Nitrotoluene[16]

-

Protocol:

-

In a three-necked flask, combine 15.8 g of sodium polysulfide (Na₂Sₓ, where x = 3.5) and 50 mL of isopropanol.

-

Quickly add 13.7 g of o-nitrotoluene to the flask.

-

Increase the temperature to 75°C while stirring and maintain for 2 hours.

-

Post-reaction, use steam distillation for product isolation. This method is noted for its high yield (up to 97.9%) and environmental benefits by reducing steps and solvent usage.[14]

-

Caption: Key synthetic routes to this compound.

Chemical Reactivity and Applications in Drug Development

The dual functionality of this compound makes it a valuable synthon for constructing complex molecular frameworks, particularly heterocyclic systems that form the core of many pharmaceutical agents.

Key Reactions

-

Friedländer Synthesis: This is a classic and widely used reaction where this compound condenses with a compound containing an active methylene group (e.g., a ketone) to form quinolines.[1] Quinolines are a privileged scaffold in medicinal chemistry, exhibiting a broad range of biological activities.[15]

-

Condensation Reactions: Due to its instability, this compound can undergo self-condensation, especially in the presence of metal ions like nickel, to form trimeric and tetrameric macrocyclic ligands.[1]

-

Rhodium-Catalyzed Hydroacylation: It serves as a versatile substrate in rhodium-catalyzed alkyne hydroacylation reactions.[7][16]

-

Cascade Reactions: The compound is used in silver-catalyzed aniline-mediated cascade hydroamination/cycloaddition reactions.[7][16]

Applications in Synthesis

This compound is a crucial intermediate in the production of:

-

Pharmaceuticals: It is a key starting material for synthesizing quinoline derivatives with potential antiviral, anti-inflammatory, and anticancer properties.[7][15][16] For example, it is used in the synthesis of Ambroxol, a well-established expectorant drug.[12] Analogs of this compound have also been developed as dual inhibitors of neutrophil elastase and proteinase 3 for treating inflammatory diseases.[17]

-

Dyes and Pigments: It is an important intermediate for certain dyes.[6]

-

Materials Science: The compound is used to prepare electroluminescent materials for Organic Light Emitting Diodes (OLEDs).[7][15][16]

Caption: Core reactivity and application workflow.

Safety and Handling

This compound is classified as a hazardous chemical.[18][19]

Hazard Identification

Recommended Handling and PPE

-

Engineering Controls: Use only in a well-ventilated area or under a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[18]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.[18]

-

Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing.[6]

-

Respiratory Protection: Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation occurs. A dust mask (type N95) is recommended.[18]

-

-

First Aid Measures:

-

Inhalation: Move victim to fresh air. Seek medical attention if symptoms persist.[18]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[18]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[18]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[18]

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. nbinno.com [nbinno.com]

- 4. chemscene.com [chemscene.com]

- 5. CAS 529-23-7: this compound | CymitQuimica [cymitquimica.com]

- 6. chembk.com [chembk.com]

- 7. This compound | 529-23-7 [chemicalbook.com]

- 8. chemwhat.com [chemwhat.com]

- 9. This compound | 529-23-7 | FA71614 | Biosynth [biosynth.com]

- 10. researchgate.net [researchgate.net]

- 11. ojs.wiserpub.com [ojs.wiserpub.com]

- 12. Page loading... [guidechem.com]

- 13. prepchem.com [prepchem.com]

- 14. CN113979878A - Preparation method of this compound - Google Patents [patents.google.com]

- 15. This compound | 529-23-7 | Benchchem [benchchem.com]

- 16. This compound CAS#: 529-23-7 [m.chemicalbook.com]

- 17. Synthesis and pharmacological characterization of this compound oxime analogs as dual inhibitors of neutrophil elastase and proteinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. fishersci.com [fishersci.com]

- 19. datasheets.scbt.com [datasheets.scbt.com]

- 20. This compound | C7H7NO | CID 68255 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 2-Aminobenzaldehyde from 2-Nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-aminobenzaldehyde from 2-nitrobenzaldehyde. The selective reduction of the nitro group in the presence of a reactive aldehyde functionality is a critical transformation in organic synthesis, yielding a valuable intermediate for the preparation of quinolines, pharmaceuticals, and various heterocyclic compounds. This document details established experimental protocols, presents comparative quantitative data, and visualizes the chemical pathways and workflows to aid researchers in their synthetic endeavors.

Introduction

This compound is a crucial building block in organic chemistry, primarily utilized in the Friedländer synthesis of quinolines.[1] Its bifunctional nature, possessing both an amine and an aldehyde group, also makes it prone to self-condensation, necessitating careful handling and rapid isolation.[1][2][3] The synthesis of this compound predominantly involves the selective reduction of the ortho-nitrobenzaldehyde precursor. The key challenge lies in achieving high chemoselectivity for the nitro group reduction while preserving the aldehyde moiety, which is also susceptible to reduction.[4][5]

This guide explores the most effective and commonly employed methods for this transformation, including classical reductions with iron salts and elemental iron, as well as catalytic hydrogenation approaches.

Synthetic Methodologies and Experimental Protocols

Several methods have been established for the synthesis of this compound from 2-nitrobenzaldehyde. The most prominent methods involve reduction with ferrous sulfate in an aqueous ammonia solution and reduction with iron powder in an acidic medium. Catalytic hydrogenation offers a cleaner alternative but requires careful control to maintain selectivity.

Method 1: Reduction with Ferrous Sulfate and Ammonia

This classical method is a reliable procedure for the preparation of this compound.[2][3] It utilizes the reducing power of iron(II) sulfate in an ammoniacal solution. The product is volatile with steam, allowing for rapid isolation from the reaction mixture, which is crucial to prevent self-condensation.[2]

Experimental Protocol:

A detailed procedure for this method has been published in Organic Syntheses.[3] The following is a summary of the key steps:

-

Apparatus Setup: A three-necked flask is equipped for both the reaction and subsequent steam distillation to allow for a quick transition. The flask is fitted with a mechanical stirrer and a reflux condenser.[3]

-

Reaction: To the flask, add water, ferrous sulfate heptahydrate, a small amount of concentrated hydrochloric acid, and 2-nitrobenzaldehyde.[3]

-

Heat the mixture on a steam bath with stirring. When the temperature reaches 90°C, add concentrated ammonium hydroxide in several portions over a short period.[3]

-

The total reaction time is typically short, around 8-10 minutes.[3]

-

Isolation: Immediately after the reaction, reconfigure the apparatus for steam distillation. Distill the mixture rapidly to collect the this compound.[3]

-

The product is isolated from the distillate by saturating it with sodium chloride and filtering the precipitated solid. Further product can be obtained by extracting the filtrate with ether.[3]

Reaction Scheme:

Caption: Reduction of 2-Nitrobenzaldehyde using Ferrous Sulfate.

Method 2: Reduction with Iron Powder and Hydrochloric Acid

An improved and convenient method involves the use of iron powder in an acidic ethanolic solution. This procedure is noted for providing good yields of this compound.[6]

Experimental Protocol:

The following protocol is adapted from a procedure published in Organic Syntheses.[6]

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, dissolve 2-nitrobenzaldehyde in absolute ethanol.

-

Add iron powder to the stirring solution, followed by the addition of diluted hydrochloric acid.[6]

-

Fit the flask with a reflux condenser and heat the mixture under reflux for approximately 60 minutes.[6]

-

Work-up: After cooling to room temperature, filter the reaction mixture through celite to remove the iron residues.[6]

-

Wash the celite pad with ethyl acetate.

-

Concentrate the combined filtrates under reduced pressure.

-

Purification: The crude product is then purified by dissolving it in ethyl acetate and washing with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product.[6]

Reaction Scheme:

Caption: Reduction of 2-Nitrobenzaldehyde using Iron and HCl.

Method 3: Catalytic Hydrogenation

Catalytic hydrogenation is a widely used industrial method for the reduction of nitro groups due to its high efficiency and cleaner reaction profile.[7] However, for substrates containing other reducible functionalities like aldehydes, selectivity can be a challenge.[5][7] Careful selection of the catalyst and reaction conditions is paramount to prevent the over-reduction of the aldehyde group to an alcohol.

-

Palladium on Carbon (Pd/C): This is a common catalyst for nitro group reductions. However, it can also reduce aldehydes, so reaction conditions must be mild and carefully monitored.[7]

-

Iridium Catalysts: Partially oxidized iridium clusters have shown good selectivity for the hydrogenation of the nitro group in 2-nitrobenzaldehyde to form this compound.[8]

-

Platinum-based Catalysts: A 1% Platinum on carbon catalyst has been suggested for nitro group reductions in the presence of sensitive groups.

Due to the variability in catalyst activity and the need for specialized equipment (hydrogenators), a single, universally applicable protocol is difficult to provide. Researchers should consult specific literature for the chosen catalyst system.

Quantitative Data Summary

The following table summarizes the reported yields and reaction conditions for the different synthetic methods.

| Method | Reducing Agent/Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference(s) |

| Ferrous Sulfate Reduction | FeSO₄·7H₂O / NH₄OH | Water | 90°C | ~10 minutes | 65-70 | [3] |

| Iron Powder Reduction | Fe / HCl | Ethanol | Reflux | 60 minutes | 68-77 | [6] |

| Catalytic Hydrogenation (Iridium) | Iridium Clusters | Not specified | Not specified | Not specified | - | [8] |

Experimental Workflow

The general workflow for the synthesis, isolation, and purification of this compound can be visualized as follows.

Caption: General workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 2-nitrobenzaldehyde is a well-documented transformation with several reliable methods available to researchers. The choice of method may depend on factors such as scale, available equipment, and desired purity. The reduction with iron powder and hydrochloric acid offers a convenient and high-yielding laboratory-scale preparation.[6] The classical ferrous sulfate method is also effective, particularly with its integrated steam distillation for rapid product isolation.[3] While catalytic hydrogenation presents a greener alternative, careful optimization is required to ensure the selective reduction of the nitro group without affecting the aldehyde functionality. This guide provides the necessary foundational knowledge, including detailed protocols and comparative data, to enable scientists and professionals in drug development to successfully synthesize this valuable intermediate.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

Navigating the Solubility of 2-Aminobenzaldehyde in Common Organic Solvents: A Technical Guide

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the solubility of 2-aminobenzaldehyde, a key intermediate in organic synthesis. This document provides a detailed overview of its solubility in various common organic solvents, outlines a general experimental protocol for solubility determination, and presents a visual workflow to guide laboratory practices.

This compound, a yellow solid with the chemical formula C₇H₇NO, is a versatile precursor in the synthesis of a wide range of heterocyclic compounds, including quinolines and other pharmacologically active molecules. Its solubility is a critical parameter for reaction kinetics, purification, and formulation development.

Qualitative Solubility Overview

Published data and chemical literature indicate that this compound exhibits good solubility in several common organic solvents. It is reported to be soluble in ethanol, ether, chloroform, and benzene.[1][2] One source notes that a solution in ethanol may appear slightly hazy, potentially due to the presence of polymeric impurities.[3] While its solubility in cold water is described as slight[1], it is generally considered soluble in water[4].

Despite these qualitative descriptions, a thorough search of scientific databases and chemical literature did not yield specific quantitative solubility data (e.g., grams per 100 mL or molarity at specified temperatures) for this compound in common organic solvents. This knowledge gap highlights an area for future experimental investigation to precisely quantify the solubility of this important compound. An estimated water solubility of 2.089 x 10⁴ mg/L at 25°C has been reported.

Experimental Protocol for Solubility Determination

In the absence of specific published protocols for this compound, a general and robust experimental methodology for determining the solubility of a solid compound in a liquid solvent is provided below. This protocol is based on the widely used isothermal equilibrium method.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Volumetric flasks

-

Syringes with micropore filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Standard laboratory glassware

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or a small flask). The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Place the container in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to ensure that equilibrium is reached. A typical equilibration time is 24-48 hours, but this should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the solid to settle. It is crucial to maintain the temperature of the solution during this step.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the solution through a micropore filter to remove any undissolved solid particles. This step must be performed quickly to prevent any temperature change that could affect the solubility.

-

Dilution: Accurately dilute the filtered aliquot with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature. The solubility is typically expressed in units of g/100 mL, mg/mL, or mol/L.

Safety Precautions: this compound is known to be unstable and can self-condense.[4] It should be stored at low temperatures and handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the logical flow of the solubility determination protocol.

Caption: Workflow for determining the solubility of this compound.

This technical guide serves as a valuable resource for researchers by consolidating the available qualitative solubility information for this compound and providing a practical, generalized framework for its quantitative determination. The provided experimental protocol and workflow diagram are intended to facilitate reproducible and accurate solubility measurements, which are essential for the successful application of this versatile chemical in research and development.

References

Spectroscopic data of 2-aminobenzaldehyde (1H NMR, 13C NMR, IR, MS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-aminobenzaldehyde (C₇H₇NO), a versatile building block in organic synthesis. The following sections detail its proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also provided to ensure reproducibility and aid in method development.

Spectroscopic Data Summary

The key spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Solvent |

| 9.85 | s | - | CHO | CDCl₃ |

| 7.46 | dd | 7.7, 1.5 | Ar-H | CDCl₃ |

| 7.32 - 7.26 | m | - | Ar-H | CDCl₃ |

| 6.76 - 6.70 | m | - | Ar-H | CDCl₃ |

| 6.63 | d | 8.4 | Ar-H | CDCl₃ |

| 6.12 | s (br) | - | NH₂ | CDCl₃ |

| 9.87 | s | - | CHO | DMSO-d₆ |

| 7.56 - 7.46 | m | - | Ar-H | DMSO-d₆ |

| 7.30 | m | - | Ar-H | DMSO-d₆ |

| 7.20 | s (br) | - | NH₂ | DMSO-d₆ |

| 6.84 | d | 8.4 | Ar-H | DMSO-d₆ |

| 6.62 | d | 0.8 | Ar-H | DMSO-d₆ |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 194.33 | C=O | DMSO-d₆ |

| 151.19 | C-NH₂ | DMSO-d₆ |

| 136.02 | Ar-C | DMSO-d₆ |

| 135.45 | Ar-C | DMSO-d₆ |

| 118.34 | Ar-C | DMSO-d₆ |

| 116.36 | Ar-C | DMSO-d₆ |

| 115.47 | Ar-C | DMSO-d₆ |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3300 | Strong, Broad | N-H Stretch (asymmetric and symmetric) |

| 1680 - 1660 | Strong | C=O Stretch (aldehyde) |

| 1620 - 1580 | Medium-Strong | N-H Bend and C=C Aromatic Stretch |

| 1300 - 1200 | Medium | C-N Stretch |

Note: Data typically acquired using the KBr pellet method.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound

| m/z | Interpretation |

| 121 | [M]⁺ (Molecular Ion) |

| 120 | [M-H]⁺ |

| 93 | [M-CO]⁺ |

| 65 | [C₅H₅]⁺ |

Note: Fragmentation pattern is characteristic of electron ionization (EI) mass spectrometry.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a guide and may require optimization based on the specific instrumentation used.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30').

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: 0-12 ppm.

-

Reference: Tetramethylsilane (TMS) at 0 ppm or residual solvent peak.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Number of Scans: 512-2048, due to the low natural abundance of ¹³C.

-

Relaxation Delay (D1): 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0-220 ppm.

-

Reference: TMS at 0 ppm or residual solvent peak.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven at ~110°C for 2-4 hours to remove moisture.

-

In an agate mortar, grind 1-2 mg of this compound with approximately 100-200 mg of the dried KBr until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

-

-

Data Acquisition:

-

Spectrometer: A standard FTIR spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected and subtracted from the sample spectrum.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

GC-MS Parameters:

-

Gas Chromatograph:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250°C.

-

Oven Program: Start at 50-70°C, hold for 1-2 minutes, then ramp at 10-20°C/min to 250-280°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection Volume: 1 µL.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

-

Visualized Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Caption: A logical workflow for the spectroscopic analysis of this compound.

References

Reactivity and chemical properties of ortho-aminobenzaldehyde

An In-depth Technical Guide to the Reactivity and Chemical Properties of ortho-Aminobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

ortho-Aminobenzaldehyde (also known as 2-aminobenzaldehyde or 2-formylaniline) is a bifunctional aromatic organic compound with the formula C₆H₄(NH₂)CHO.[1] It consists of a benzene (B151609) ring substituted with both an aldehyde (-CHO) and an amino (-NH₂) group at adjacent positions. This unique arrangement of reactive functional groups makes it an exceptionally valuable and versatile building block in synthetic organic chemistry.

It is a crucial precursor for the synthesis of a wide variety of heterocyclic compounds, most notably quinolines and their derivatives, which are scaffolds for numerous pharmaceuticals exhibiting antibacterial, antimalarial, anti-inflammatory, and anticancer properties.[2][3][4] Despite its utility, o-aminobenzaldehyde is known for its instability, as it can readily undergo self-condensation or polymerization, particularly at room temperature or in the presence of acid.[1][5][6][7] This guide provides a comprehensive overview of its physical and chemical properties, core reactivity, and key experimental protocols.

Physical and Spectroscopic Properties

o-Aminobenzaldehyde is a yellow solid at room temperature and is soluble in water.[1] Its key physical and spectroscopic characteristics are summarized below.

Table 1: Physical Properties of o-Aminobenzaldehyde

| Property | Value | Reference |

| Molecular Formula | C₇H₇NO | [1][5][8][9] |

| Molar Mass | 121.14 g·mol⁻¹ | [1][8][9] |

| Appearance | Yellow solid | [1] |

| Melting Point | 32–34 °C | [1][10] |

| Boiling Point | 80-85 °C (at 0.27 kPa) | [5] |

| Solubility | Good in water; soluble in ethanol, ether, chloroform, benzene | [1][5] |

| CAS Number | 529-23-7 | [1][5][8] |

Table 2: Spectroscopic Data for o-Aminobenzaldehyde

| Technique | Data | Reference |

| ¹H NMR | (500 MHz, CDCl₃) δ (ppm): 9.87 (s, 1H, CHO), 7.48 (dd, 1H, Ar-H), 7.30 (ddd, 1H, Ar-H), 6.77 (ddd, 1H, Ar-H), 6.65 (m, 1H, Ar-H), 6.11 (br s, 2H, NH₂) | [7][10] |

| ¹³C NMR | (125 MHz, CDCl₃) δ (ppm): 194.0 (C=O), 149.9 (C-NH₂), 135.7 (Ar-CH), 135.2 (Ar-CH), 118.9 (Ar-C), 116.4 (Ar-CH), 116.0 (Ar-CH) | [7][10] |

| Infrared (IR) | (ATR, cm⁻¹) 3463 & 3329 (N-H stretch), 2839 & 2759 (Aldehyde C-H stretch), 1666 (C=O stretch), 1612 & 1582 (Aromatic C=C stretch), 1322 (C-N stretch), 750 (Aromatic C-H bend) | [7][10] |

Core Reactivity and Chemical Properties

The chemistry of o-aminobenzaldehyde is dominated by the interplay between its nucleophilic amino group and its electrophilic aldehyde group.

Self-Condensation and Instability

A defining characteristic of o-aminobenzaldehyde is its propensity to polymerize or self-condense.[5][6] This instability is due to the intramolecular proximity of the amine and aldehyde, which can react with each other or with other molecules of the same compound. This process is often catalyzed by acid and can lead to the formation of trimeric and tetrameric condensation products.[1][7] Due to this reactivity, the compound should be used quickly after preparation or stored at low temperatures (-20 °C) under an inert atmosphere.[5][6][8]

The Friedländer Synthesis of Quinolines

The most significant reaction of o-aminobenzaldehyde is the Friedländer synthesis, which provides a direct and versatile route to substituted quinolines.[3][11][12] The reaction involves the condensation of o-aminobenzaldehyde with a compound containing an active α-methylene group, such as a ketone or β-ketoester, followed by a cyclodehydration step.[11]

The reaction can be catalyzed by acids (e.g., trifluoroacetic acid, p-toluenesulfonic acid) or bases (e.g., sodium hydroxide).[11][12] Notably, efficient synthesis of quinolines has been achieved under catalyst-free conditions using water as a green solvent, with high yields obtained by simply heating the reactants.[2][4]

Reaction Mechanism Two primary mechanisms are proposed for the Friedländer synthesis.[12][13]

-

Aldol-First Pathway: The reaction begins with a base- or acid-catalyzed aldol (B89426) condensation between the enolate of the ketone and the aldehyde of o-aminobenzaldehyde. The resulting aldol adduct then undergoes rapid intramolecular cyclization via attack of the amino group on the ketone carbonyl, followed by dehydration to form the aromatic quinoline (B57606) ring.[13]

-

Schiff Base-First Pathway: Alternatively, the initial step can be the formation of a Schiff base (imine) between the amino group of o-aminobenzaldehyde and the ketone. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to yield the final product.[12]

Caption: Proposed reaction mechanisms for the Friedländer quinoline synthesis.

Table 3: Examples of Friedländer Synthesis using o-Aminobenzaldehyde

(Data sourced from catalyst-free synthesis in water at 70 °C for 3 hours[2])

| Active Methylene Compound | Product | Yield (%) |

| Cyclohexane-1,3-dione | 1,2,3,4-Tetrahydroacridin-9(10H)-one | 97 |

| 5,5-Dimethylcyclohexane-1,3-dione | 3,3-Dimethyl-1,2,3,4-tetrahydroacridin-9(10H)-one | 95 |

| Ethyl acetoacetate | Ethyl 2-methylquinoline-3-carboxylate | 93 |

| Acetylacetone (B45752) | 3-Acetyl-2-methylquinoline | 91 |

| Malononitrile | 2-Aminoquinoline-3-carbonitrile | 96 |

Other Condensation and Cascade Reactions

Beyond the Friedländer synthesis, the dual reactivity of o-aminobenzaldehyde is exploited in other important transformations.

-

Aminal Formation: It reacts with cyclic secondary amines, such as pyrrolidine, in a cascade reaction to form ring-fused aminals.[10][14] This process involves the slow addition of the aldehyde to minimize self-condensation, leading to versatile heterocyclic structures like hexahydropyrrolo[2,1-b]quinazolines.[10]

-

Schiff Base Formation: Reaction with primary amines readily forms Schiff bases (imines), which are important intermediates in organic synthesis and can act as ligands in coordination chemistry.[15][16]

-

Reactions with Indoles: In an acid-catalyzed, redox-neutral annulation, o-aminobenzaldehyde reacts with indoles through a condensation/1,5-hydride shift/ring-closure cascade to produce polycyclic azepinoindoles in a single step.[17]

Experimental Protocols

Preparation of o-Aminobenzaldehyde

A common and effective method for synthesizing o-aminobenzaldehyde is the reduction of o-nitrobenzaldehyde.[1][6][18] The use of iron powder in an acidic medium is a well-established procedure.[10]

Protocol: Reduction of o-Nitrobenzaldehyde with Iron/HCl [10]

-

Setup: A 1-L round-bottomed flask is charged with o-nitrobenzaldehyde (9.07 g, 60 mmol) and 170 mL of absolute ethanol. The mixture is stirred until a yellow solution forms.

-

Reduction: Iron powder (10.05 g, 180 mmol) is added, followed by the addition of diluted HCl (1 mL concentrated HCl in 66 mL distilled water).

-

Reaction: The flask is fitted with a reflux condenser and heated under reflux for 60 minutes.

-

Workup: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) (500 mL) and dried with anhydrous MgSO₄ (70 g).

-

Purification: The mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The resulting crude product is quickly passed through a silica (B1680970) gel plug, eluting with 20% ethyl acetate in hexanes.

-

Isolation: The solvent is removed in vacuo to yield o-aminobenzaldehyde as a yellow solid. The product should be used immediately or stored at -20 °C.[10]

Caption: Experimental workflow for the synthesis of o-aminobenzaldehyde.

General Protocol for Friedländer Quinoline Synthesis (Catalyst-Free)

This protocol describes a green chemistry approach for synthesizing quinolines in water without a catalyst.[2][4]

Protocol: Catalyst-Free Synthesis of 3-Acetyl-2-methylquinoline [2]

-

Setup: In a 5 mL flask, mix o-aminobenzaldehyde (0.2 mmol), acetylacetone (0.2 mmol), and water (1 mL).

-

Reaction: Stir the mixture at 70 °C for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate (3 mL).

-

Isolation: Separate the organic layer, dry it over MgSO₄, and concentrate it under reduced pressure.

-

Purification: Purify the resulting residue by silica gel column chromatography (eluting with 10% ethyl acetate in hexane) to afford the pure quinoline product.

Caption: Logical workflow for the synthesis of a fused aminal.

Conclusion

ortho-Aminobenzaldehyde is a cornerstone reagent in organic synthesis, prized for its ability to construct complex heterocyclic systems from simple starting materials. Its reactivity is defined by the adjacent amino and aldehyde groups, which drive its participation in powerful condensation and cyclization reactions like the Friedländer synthesis. While its inherent instability requires careful handling and storage, its utility in creating the core scaffolds of medicinally relevant molecules ensures its continued importance for researchers in synthetic chemistry and drug development. Understanding its properties and reaction mechanisms is key to unlocking its full synthetic potential.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]

- 5. chembk.com [chembk.com]

- 6. This compound | 529-23-7 [chemicalbook.com]

- 7. This compound | 529-23-7 | Benchchem [benchchem.com]

- 8. This compound | 529-23-7 | FA71614 | Biosynth [biosynth.com]

- 9. This compound [webbook.nist.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. organicreactions.org [organicreactions.org]

- 12. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 13. Concerning the mechanism of the Friedlnder quinoline synthesis: Ingenta Connect [ingentaconnect.com]

- 14. Condensation-Based Methods for the C−H Bond Functionalization of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ojs.wiserpub.com [ojs.wiserpub.com]

- 16. 3-Aminobenzaldehyde | 1709-44-0 | Benchchem [benchchem.com]

- 17. 2-氨基苯甲醛 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 18. guidechem.com [guidechem.com]

2-aminobenzaldehyde structure and functional groups

An In-depth Technical Guide to 2-Aminobenzaldehyde

Introduction

This compound (also known as o-aminobenzaldehyde or anthranilaldehyde) is a pivotal organic compound with the chemical formula C₇H₇NO.[1][2][3] As a bifunctional molecule, it features both an amine (-NH₂) and an aldehyde (-CHO) group attached to adjacent carbon atoms on a benzene ring.[4] This unique ortho arrangement of reactive functional groups makes it an exceptionally versatile intermediate in the synthesis of a wide array of heterocyclic compounds, pharmaceuticals, and dyes.[4][5][6] Its significance is particularly noted in drug development, where it serves as a key building block for molecules like ambroxol, a widely used expectorant.[5] This guide provides a comprehensive overview of its structure, properties, synthesis, and reactivity for professionals in research and drug development.

Molecular Structure

The core structure of this compound consists of a benzene ring substituted with a formyl group and an amino group at the C1 and C2 positions, respectively. The presence of the electron-donating amino group and the electron-withdrawing aldehyde group influences the aromatic ring's reactivity, particularly in electrophilic substitution reactions.[4]

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

This compound is typically a yellow solid or oily substance, soluble in many organic solvents and water.[3][4] Due to the proximity of the amine and aldehyde groups, it is prone to self-condensation and must be handled and stored with care, often under an inert atmosphere and at low temperatures.[1][3][7]

Physical and Chemical Data

The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 529-23-7 | [1][2][8] |

| Molecular Formula | C₇H₇NO | [1][2][8] |

| Molecular Weight | 121.14 g/mol | [1][8] |

| Appearance | Yellow to yellow-green solid/powder or dark-red oil | [3][4][6][9] |

| Melting Point | 32–34 °C | [3] |

| Boiling Point | 258.7 °C at 760 mmHg | [10] |

| Density | 1.171 g/cm³ | [10] |

| SMILES | C1=CC=C(C(=C1)C=O)N | [1][3] |

| InChI Key | FXWFZIRWWNPPOV-UHFFFAOYSA-N | [2][11] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Chemical Shift (δ) / Data | Reference |

| ¹H NMR | δ 9.87 (s, 1H, CHO), 7.56–7.46 (m, 1H, ArH), 7.30 (m, 1H, ArH), 7.20 (s, 2H, NH₂), 6.84 (d, J=8.4Hz, 1H, ArH), 6.62 (d, J=0.8Hz, 1H, ArH) (Solvent: DMSO-d₆) | [12] |

| ¹³C NMR | δ 194.33, 151.19, 136.02, 135.45, 118.34, 116.36, 115.47 (Solvent: DMSO-d₆) | [12] |

Synthesis Protocols

Several methods have been established for the synthesis of this compound, typically involving the reduction of a nitro-substituted precursor or oxidation of an amino alcohol.

Protocol 1: Reduction of 2-Nitrobenzaldehyde with Iron

This is a common and effective laboratory-scale method for preparing this compound.[3] The reaction involves the reduction of the nitro group to an amine using a reducing agent like iron powder or ferrous sulfate.[3][5]

Caption: Reduction of 2-nitrobenzaldehyde to this compound.

Experimental Methodology:

-

Add 1.5 g of o-nitrobenzaldehyde to a 100 mL three-necked flask containing 34 mL of anhydrous ethanol, 34 mL of acetic acid, and 17 mL of distilled water.[5]

-

Slowly heat the mixture to 50°C with stirring to dissolve the o-nitrobenzaldehyde.[5]

-

Add 3.9 g of reduced iron powder and 3-4 drops of concentrated HCl.[5]

-

Heat the mixture to reflux and maintain for 40 minutes.[5]

-

After the reaction, filter the hot mixture and wash the residue with 10 mL of water.[5]

-

Combine the filtrate and extract with dichloromethane (3 x 15 mL).[5]

-

Wash the organic layer with saturated sodium bicarbonate solution (3 x 15 mL) and then with distilled water (2 x 10 mL).[5]

-

Dry the organic layer with anhydrous sodium sulfate and remove the solvent to yield this compound as a yellow oily substance.[5]

Protocol 2: Synthesis from o-Nitrotoluene via Sodium Polysulfide

This method provides a one-step synthesis from o-nitrotoluene, which is often more efficient and environmentally friendly.[5][12]

Experimental Methodology:

-

In a 100 mL three-necked flask, charge 15.8 g (0.1 mol) of sodium polysulfide (Na₂Sₓ, where x ≈ 3.5) and 50 mL of isopropanol.[12]

-

Quickly add 13.7 g (0.1 mol) of o-nitrotoluene dropwise into the flask.[12]

-

Increase the temperature to 75°C while stirring and maintain the reaction for 2 hours.[12]

-

After the reaction is complete, isolate the product via steam distillation.[5][12]

-

The final product is obtained with high purity (e.g., 99.72%) and yield (e.g., 97.90%).[12]

Chemical Reactivity and Applications in Drug Development

The dual functionality of this compound makes it a valuable precursor for various condensation and cyclization reactions.[6]

Friedländer Synthesis of Quinolines

One of the most notable applications of this compound is in the Friedländer synthesis, which is a straightforward method for producing quinolines. The reaction involves the condensation of this compound with a compound containing an α-methylene group adjacent to a carbonyl.[3]

References

- 1. This compound | 529-23-7 | FA71614 | Biosynth [biosynth.com]

- 2. This compound | C7H7NO | CID 68255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. CAS 529-23-7: this compound | CymitQuimica [cymitquimica.com]

- 5. Page loading... [guidechem.com]

- 6. nbinno.com [nbinno.com]

- 7. chemscene.com [chemscene.com]

- 8. scbt.com [scbt.com]

- 9. prepchem.com [prepchem.com]

- 10. This compound, CAS No. 529-23-7 - iChemical [ichemical.com]

- 11. This compound [webbook.nist.gov]

- 12. CN113979878A - Preparation method of this compound - Google Patents [patents.google.com]

The Enigmatic Presence of 2-Aminobenzaldehyde in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminobenzaldehyde, an aromatic aldehyde, is a naturally occurring volatile organic compound found in the floral headspace of a select number of plant species. Its presence contributes to the characteristic scent of these flowers and hints at potential, though largely unexplored, ecological roles. This technical guide provides a comprehensive overview of the current scientific understanding of this compound in flora, including its natural occurrence, biosynthetic pathway, and methodologies for its analysis. While direct evidence of its role in plant signaling pathways remains elusive, this document explores the broader context of volatile organic compounds in plant communication and defense, offering a framework for future research into the specific functions of this intriguing molecule.

Natural Occurrence of this compound

This compound has been identified as a component of the floral fragrance in a variety of plant species, often from disparate families. Its presence is primarily detected through the analysis of volatile compounds emitted from the flowers.

Table 1: Plant Species Reported to Produce this compound

| Family | Genus | Species | Common Name | Plant Part | Reference(s) |

| Fabaceae | Robinia | pseudoacacia | Black locust | Flowers | [1] |

| Hydrangeaceae | Philadelphus | coronarius | Sweet mock-orange | Flowers | [1] |

| Fabaceae | Spartium | junceum | Spanish broom | Flowers | [1] |

| Rosaceae | Prunus | padus | Bird cherry | Flowers | [1] |

| Liliaceae | Lilium | candidum | Madonna lily | Flowers | [1] |

| Pittosporaceae | Pittosporum | tobira | Japanese cheesewood | Flowers | [1] |

| Papaveraceae | Hypecoum | imberbe | - | Flowers | [1] |

Quantitative Data:

Quantitative analysis of this compound in floral headspace is limited in the scientific literature. However, one study reported the relative abundance of "anthranilate aldehyde" (a synonym for this compound) in the floral scent of Robinia pseudoacacia.

Table 2: Quantitative Data for this compound in Robinia pseudoacacia

| Compound | Relative Abundance (%) | Analytical Method | Reference |

| Anthranilate aldehyde | 3.9 | Headspace GC-MS | [2] |

Note: This represents a single data point, and further quantitative studies across a wider range of species are necessary for a comprehensive understanding of this compound concentrations in flora.

Biosynthesis of this compound

The biosynthetic pathway of this compound has been elucidated in the flowers of Robinia pseudoacacia and Philadelphus coronarius. The pathway originates from anthranilic acid, a key intermediate in the biosynthesis of the amino acid tryptophan.

The proposed pathway involves the following steps:

-

Conversion of Anthranilic Acid to Indole: Anthranilic acid is first converted to indole.

-

Oxidative Ring Opening: The indole ring undergoes oxidative cleavage.

-

Formation of N-formyl-2-aminobenzaldehyde: This ring opening results in the formation of an intermediate, N-formyl-2-aminobenzaldehyde.

-

Hydrolysis: Finally, hydrolysis of N-formyl-2-aminobenzaldehyde yields this compound.

References

An In-depth Technical Guide on the Theoretical Studies and Computational Analysis of 2-Aminobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzaldehyde, also known as anthranilaldehyde or 2-formylaniline, is a bifunctional aromatic organic compound with the formula C₆H₄(NH₂)CHO. Its structure, featuring an amino group (-NH₂) and an aldehyde group (-CHO) in ortho positions on a benzene ring, makes it a highly versatile and valuable building block in organic synthesis. The dual reactivity of these functional groups allows for a wide array of chemical transformations, often in a concerted or sequential manner, to construct complex molecular architectures.

The primary significance of this compound lies in its role as a key precursor for the synthesis of nitrogen-containing heterocyclic compounds, particularly quinolines and their derivatives.[1] Quinolines are a critical class of heterocycles found in numerous natural products and synthetic molecules with a broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1] The Friedländer synthesis, a classic and direct method for quinoline synthesis, utilizes this compound as a fundamental starting material.[1]

Beyond its foundational role in heterocyclic synthesis, this compound is employed in the development of novel materials, such as electroluminescent materials for Organic Light Emitting Diodes (OLEDs), and its ability to form Schiff bases makes it a suitable ligand for coordination chemistry.[1] However, the molecule is also known to be unstable, with a tendency to undergo self-condensation, especially under acidic conditions.[1]

This guide provides a comprehensive overview of the theoretical and computational studies of this compound, focusing on its molecular structure, vibrational analysis, and electronic properties, which are crucial for understanding its reactivity and potential applications in drug development.

Computational Methodologies

The electronic structure and properties of molecules like this compound are extensively investigated using quantum chemical methods.[1] Among these, Density Functional Theory (DFT) has emerged as a robust and widely adopted method for its favorable balance of accuracy and computational cost.

DFT calculations, particularly using hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p) , allow for the accurate prediction of molecular geometries, vibrational frequencies (IR and Raman spectra), and various electronic properties.[1] These theoretical insights are invaluable for elucidating reaction mechanisms, understanding molecular stability, and predicting the sites of chemical reactivity.

Molecular Structure and Geometry

DFT calculations are employed to determine the equilibrium geometry of a molecule, which corresponds to the minimum energy conformation on the potential energy surface. This process, known as geometry optimization, provides precise theoretical values for bond lengths, bond angles, and dihedral angles.

Note on Data Presentation: A comprehensive, published theoretical study detailing the optimized geometrical parameters specifically for this compound using the B3LYP/6-311++G(d,p) method could not be located in the available literature. Therefore, to illustrate the type of data obtained from such a study, the calculated geometrical parameters for a structurally related molecule, 2-chloroquinoline-3-carboxaldehyde , are presented below. These values are derived from a DFT study using the B3LYP/6–311++G(d,p) basis set.

Table 1: Illustrative Optimized Geometrical Parameters for 2-Chloroquinoline-3-carboxaldehyde

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C1-C2 | 1.372 | C2-C1-C6 | 120.3 |

| C2-C3 | 1.415 | C1-C2-C3 | 120.5 |

| C3-C4 | 1.378 | C2-C3-C4 | 119.8 |

| C4-C5 | 1.411 | C3-C4-C5 | 120.1 |

| C5-C10 | 1.418 | C4-C5-C10 | 118.4 |

| C1-N11 | 1.371 | C1-N11-C9 | 117.5 |

| C9-C12 | 1.489 | N11-C9-C12 | 116.2 |

| C12-O13 | 1.213 | C9-C12-O13 | 124.5 |

| C8-Cl14 | 1.745 | N11-C8-Cl14 | 114.7 |

Data derived from the computational study on 2-chloroquinoline-3-carboxaldehyde.

Vibrational Spectroscopy Analysis

Vibrational analysis through computational methods provides theoretical FT-IR and FT-Raman spectra. The calculated harmonic vibrational frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental data. This analysis is crucial for assigning specific vibrational modes to the observed spectral bands.

Table 2: Illustrative Vibrational Frequencies for 2-Chloroquinoline-3-carboxaldehyde

| Assignment | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

|---|---|---|---|

| C-H stretch (aromatic) | 3070 | 3068 | 3072 |

| C=O stretch (aldehyde) | 1705 | 1701 | 1703 |

| C=C stretch (aromatic) | 1590 | 1588 | 1592 |

| C-N stretch | 1355 | 1354 | 1350 |

| C-Cl stretch | 750 | 748 | 751 |

Data derived from the computational study on 2-chloroquinoline-3-carboxaldehyde.

Electronic Properties Analysis

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability and reactivity. A small energy gap indicates high chemical reactivity and low kinetic stability, as less energy is required for electronic excitation.

Note on Data Presentation: Specific HOMO-LUMO energy values for this compound from a consistent DFT study are not available. The table below presents illustrative data for isomers of methylbenzaldehyde , calculated using the B3LYP method, to demonstrate the analysis of frontier orbital energies.

Table 3: Illustrative Frontier Orbital Energies for Methylbenzaldehyde Isomers

| Isomer | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| o-methylbenzaldehyde | -6.35 | -1.85 | 4.50 |

| m-methylbenzaldehyde | -6.40 | -1.82 | 4.58 |

| p-methylbenzaldehyde | -6.25 | -1.88 | 4.37 |

Data derived from a computational study on methylbenzaldehyde isomers.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting reactive sites. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. For this compound, the MEP map would show negative potential around the oxygen of the carbonyl group and the nitrogen of the amino group, indicating their nucleophilic character, while positive potential would be located on the hydrogen atoms.

Reactivity and Applications in Synthesis

The unique ortho-arrangement of the amino and aldehyde groups in this compound governs its reactivity, making it a cornerstone for synthesizing quinoline heterocycles via the Friedländer Synthesis . This reaction involves the cyclocondensation of this compound with a carbonyl compound containing an α-methylene group, typically under acidic or basic catalysis.

The mechanism can proceed via two primary pathways:

-

Aldol Condensation First: An initial aldol reaction between the two carbonyl reactants is followed by cyclization and dehydration.

-

Schiff Base First: Initial formation of a Schiff base between the this compound and the other carbonyl compound, followed by an intramolecular aldol-type reaction and dehydration.

Relevance in Drug Development

The quinoline core, readily accessible from this compound, is a privileged scaffold in medicinal chemistry. Furthermore, derivatives of this compound itself are explored for their therapeutic potential. For instance, a series of this compound oxime analogs have been synthesized and evaluated as dual inhibitors of neutrophil elastase and proteinase 3, which are targets for treating neutrophilic inflammatory diseases. This highlights the importance of this compound as a starting point for generating novel bioactive compounds.

Experimental and Computational Protocols

Protocol 1: General Methodology for DFT Calculations

This protocol outlines the standard steps for a computational analysis of a molecule like this compound.

-

Molecular Structure Input:

-

Draw the 2D structure of this compound in a molecular editor (e.g., GaussView, Avogadro).

-

Perform an initial 3D cleanup using molecular mechanics to obtain a reasonable starting geometry.

-

-

Geometry Optimization:

-

Set up a geometry optimization calculation using a quantum chemistry software package (e.g., Gaussian).

-

Specify the level of theory: B3LYP/6-311++G(d,p).

-

Run the calculation. The output will be the coordinates of the lowest energy conformation.

-

-

Frequency Calculation:

-

Using the optimized geometry from the previous step, set up a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

-

Confirm that the output shows zero imaginary frequencies, which verifies that the structure is a true energy minimum.

-

The output will contain the calculated IR and Raman frequencies and intensities.

-

-

Electronic Property Analysis:

-

From the output file of the frequency calculation (or a separate single-point energy calculation), extract the energies of the molecular orbitals.

-

Identify the HOMO and LUMO energies and calculate the energy gap.

-

Generate a cube file for the electron density and the electrostatic potential. Use visualization software (e.g., GaussView, VMD) to map the potential onto the density surface to create an MEP map.

-

Protocol 2: Conventional Friedländer Synthesis of 2-Phenylquinoline

This protocol describes a typical acid-catalyzed Friedländer synthesis.

-

Reactant Preparation:

-

In a round-bottom flask, dissolve this compound (10 mmol) and acetophenone (10 mmol) in ethanol (20 mL).

-

-

Reaction Initiation:

-

Add a catalytic amount (e.g., 2-3 drops) of concentrated hydrochloric acid (HCl) to the mixture.

-

-

Reaction Execution:

-

Equip the flask with a reflux condenser and heat the mixture to reflux.

-

Maintain reflux for approximately 4 hours, monitoring the reaction's progress using Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralize the acid by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product into an organic solvent, such as ethyl acetate (3 x 20 mL).

-

-

Purification:

-

Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure 2-phenylquinoline.

-

Conclusion

This compound is a molecule of significant interest due to its fundamental role in the synthesis of pharmaceutically relevant heterocyclic systems. Theoretical and computational studies, primarily leveraging Density Functional Theory, provide profound insights into its molecular structure, stability, and reactivity. Analyses of its vibrational spectra, frontier molecular orbitals, and electrostatic potential are essential for rationalizing its chemical behavior and guiding the synthesis of new derivatives. While a complete, published set of computational data for the parent molecule is elusive, the methodologies are well-established and provide a powerful predictive framework for researchers in organic synthesis, materials science, and drug discovery. The continued application of these computational tools will undoubtedly facilitate the development of novel compounds and materials derived from this versatile building block.

References

A Technical Guide to the Physical Characteristics of 2-Aminobenzaldehyde Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of 2-aminobenzaldehyde powder. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document details its physical properties, outlines standard experimental protocols for their determination, and visualizes a key synthetic pathway.

Core Physical Properties

This compound, also known as anthranilaldehyde or 2-formylaniline, is an organic compound featuring both an amino and an aldehyde functional group attached to a benzene ring.[1] These groups grant it significant reactivity, making it a versatile precursor in the synthesis of various molecules, including pharmaceuticals and dyes.[1][2] The compound is noted for its presence in the fragrant scents of many flowers.[3][4] However, it is also unstable and can polymerize rapidly at room temperature.[3][5]

The physical properties of this compound are summarized in the table below. It is important to note that some values are estimates and may vary depending on the purity of the sample and the measurement conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇NO | [1][3] |

| Molecular Weight | 121.14 g/mol | [1][3] |

| Appearance | White to yellow, pale yellow, or yellow-green crystalline solid/powder.[1][2][3][6] | [1][2][3][6] |

| Melting Point | 32–34 °C, 38 °C, 37-39 °C | [3][6][7][8] |

| Boiling Point | ~225.84 °C (estimate); 80-85 °C @ 0.27-2 mmHg | [3][8][9] |

| Density | ~1.1344 g/cm³ (estimate); 1.171 g/cm³ | [3][10] |

| Flash Point | 113 °C (closed cup) | [3][11] |

| Solubility | Good solubility in water; soluble in ethanol, ether, chloroform, and benzene.[1][6][9] | [1][6][9] |

| Storage Temperature | -20°C or 2-8°C | [3][5] |

Experimental Protocols

Accurate determination of physical characteristics is crucial for confirming the identity and purity of a substance. The following sections detail standard methodologies for measuring the melting point and solubility of this compound powder.

The capillary method is a standard and widely used technique for determining the melting point of a solid organic compound.[12][13]

Principle: A small, powdered sample of the substance is heated at a controlled rate. The temperature at which the solid transitions to a liquid is recorded as the melting point, which is typically a narrow range for a pure substance.[12][14]

Detailed Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.[12][14][15]

-

Press the open end of a capillary tube into the powder multiple times to collect a small amount of the sample.[13][16]

-

Tap the sealed end of the capillary tube on a hard surface, or drop it through a long glass tube, to compact the powder into a column of 2-3 mm in height at the bottom.[14][16]

-

-

Apparatus Setup:

-

Place the loaded capillary tube into the sample holder of a melting point apparatus (e.g., a DigiMelt or similar device).[14]

-

-

Measurement:

-

If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/minute) to get a preliminary range.[14][16]

-

Allow the apparatus to cool. Using a fresh sample, begin heating again, this time at a much slower rate (e.g., 1-2 °C/minute) starting from a temperature about 10-20 °C below the approximate melting point.[14][16]

-

Observe the sample through the viewing lens.

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).

-

This protocol provides a qualitative assessment of a compound's solubility in various solvents, which can indicate its polarity and the presence of acidic or basic functional groups.[17][18]

Principle: The solubility of a compound is determined by observing its dissolution in a specific volume of a solvent. The general principle "like dissolves like" applies, where polar compounds dissolve in polar solvents and non-polar compounds dissolve in non-polar solvents.[19]

Detailed Methodology:

-

Sample and Solvent Preparation:

-

Weigh approximately 25 mg of this compound powder or measure 0.05 mL if it is in a molten state.

-

Prepare test tubes containing 0.75 mL of the following solvents: water, 5% HCl solution, 5% NaOH solution, and an organic solvent like ethanol or diethyl ether.[17]

-

-

Procedure:

-

Add the this compound sample to a test tube containing the chosen solvent.

-

Shake the test tube vigorously for 1-2 minutes.[17]

-

Observe if the solid dissolves completely. If it does, the compound is considered soluble in that solvent.

-

Water Solubility: Begin by testing solubility in water. If the compound is water-soluble, test its pH with litmus or pH paper to check for acidic or basic properties.[18] this compound is expected to be soluble.[6]

-

Acid/Base Solubility: For water-insoluble compounds, solubility in 5% HCl suggests a basic functional group (like an amine), while solubility in 5% NaOH suggests an acidic functional group.[17][18]

-

Organic Solvent Solubility: Test solubility in organic solvents like ethanol or ether. This compound is soluble in these solvents.[1][9]

-

-

Recording Results:

-

Record the compound as "soluble," "partially soluble," or "insoluble" for each solvent tested.

-

Synthesis Workflow Visualization

A common and established method for synthesizing this compound is through the reduction of 2-nitrobenzaldehyde.[4][6][20] This reaction pathway is a fundamental process in organic chemistry, converting a nitro group into an amino group.

Caption: Synthesis of this compound via reduction.

References

- 1. CAS 529-23-7: this compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 529-23-7 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound [chembk.com]

- 10. This compound, CAS No. 529-23-7 - iChemical [ichemical.com]

- 11. This compound = 98 529-23-7 [sigmaaldrich.com]

- 12. westlab.com [westlab.com]

- 13. thinksrs.com [thinksrs.com]

- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 15. scribd.com [scribd.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. www1.udel.edu [www1.udel.edu]

- 19. m.youtube.com [m.youtube.com]

- 20. Page loading... [guidechem.com]

Methodological & Application

Application Notes and Protocols for the Friedländer Synthesis of Quinolines using 2-Aminobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif frequently found in a vast array of pharmaceuticals, natural products, and functional materials.[1] Its derivatives exhibit a broad spectrum of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[2] The Friedländer synthesis, first reported in 1882, remains one of the most direct and versatile methods for constructing the quinoline ring system.[1] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality, typically under acidic or basic catalysis.[3]

This document provides detailed application notes and experimental protocols for the synthesis of quinolines via the Friedländer reaction, with a specific focus on the use of 2-aminobenzaldehyde as the starting material. It is intended to serve as a comprehensive guide for researchers and professionals involved in organic synthesis and drug development.

Reaction Mechanism and Principles

The Friedländer synthesis can proceed through two primary mechanistic pathways, the selection of which is often dependent on the specific reaction conditions.[1]

-

Aldol Condensation Pathway: This pathway commences with an aldol condensation between the this compound and the active methylene compound. The resulting aldol adduct then undergoes an intramolecular cyclization via Schiff base formation, followed by dehydration to yield the aromatic quinoline ring.[4]

-

Schiff Base Pathway: Alternatively, the reaction can initiate with the formation of a Schiff base between the amino group of this compound and the carbonyl group of the methylene compound. This intermediate subsequently undergoes an intramolecular aldol-type reaction and dehydration to form the final quinoline product.[1]